(2R,4S)-4-fluoro-2-methylpyrrolidine
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Overview
Description
(2R,4S)-4-fluoro-2-methylpyrrolidine is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a pyrrolidine ring substituted with a fluorine atom at the 4-position and a methyl group at the 2-position, making it a valuable building block for the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-4-fluoro-2-methylpyrrolidine typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a 4-fluoro-2-methylpyrrole derivative, using a chiral catalyst. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with a chiral ligand to induce the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using chiral catalysts or biocatalysts. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-4-fluoro-2-methylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
(2R,4S)-4-fluoro-2-methylpyrrolidine has diverse applications in scientific research:
Chemistry: It serves as a chiral building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It is a key intermediate in the synthesis of various drugs, including antiviral and anticancer agents.
Industry: The compound finds applications in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (2R,4S)-4-fluoro-2-methylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the chiral centers play crucial roles in determining the compound’s binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating target enzymes, leading to various therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- (2R,4S)-4-fluoro-2-methylpyrrolidine can be compared with other fluorinated pyrrolidine derivatives, such as (2R,4S)-4-fluoro-2-ethylpyrrolidine and (2R,4S)-4-chloro-2-methylpyrrolidine.
- These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties .
Uniqueness
The unique combination of a fluorine atom and a methyl group in this compound imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for drug design and development .
Properties
Molecular Formula |
C5H10FN |
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Molecular Weight |
103.14 g/mol |
IUPAC Name |
(2R,4S)-4-fluoro-2-methylpyrrolidine |
InChI |
InChI=1S/C5H10FN/c1-4-2-5(6)3-7-4/h4-5,7H,2-3H2,1H3/t4-,5+/m1/s1 |
InChI Key |
VDQWBMJIPFGCSK-UHNVWZDZSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](CN1)F |
Canonical SMILES |
CC1CC(CN1)F |
Origin of Product |
United States |
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